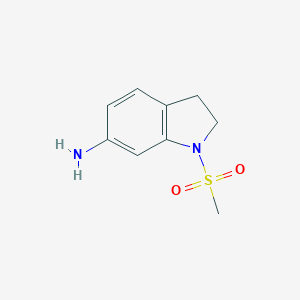
1-(Methylsulfonyl)indolin-6-amine
Descripción general
Descripción
1-(Methylsulfonyl)indolin-6-amine is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties . Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Aplicaciones Científicas De Investigación
1-(Methylsulfonyl)indolin-6-amine has diverse applications in scientific research:
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These interactions often involve binding to the active sites of the target proteins, altering their function and leading to downstream effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, viral replication, cancer progression, and more .
Result of Action
Given the broad biological activities of indole derivatives, the effects could range from anti-inflammatory and antiviral effects to anticancer activities .
Análisis Bioquímico
Cellular Effects
The effects of 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine on various cell types and cellular processes are of great interest. Indole derivatives are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine is expected to have similar effects, potentially modulating key cellular processes and contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of action of 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine involves its interaction with biomolecules at the molecular level. This compound may exert its effects through binding interactions with specific receptors or enzymes, leading to enzyme inhibition or activation and changes in gene expression . The exact molecular targets and pathways affected by 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine are still being elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine may change over time. Factors such as stability, degradation, and long-term effects on cellular function are important considerations. Indole derivatives are generally stable, but their activity can be influenced by various environmental factors . Long-term studies are needed to fully understand the temporal effects of 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine.
Dosage Effects in Animal Models
The effects of 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine can vary with different dosages in animal models. Indole derivatives have been shown to exhibit threshold effects, with therapeutic benefits at certain doses and potential toxic or adverse effects at higher doses . Detailed dosage studies are required to determine the optimal therapeutic window for 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine.
Metabolic Pathways
1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine within cells and tissues are key factors in its biological activity. This compound may interact with specific transporters or binding proteins that affect its localization and accumulation . Studying these interactions can provide insights into its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . Understanding its localization can help elucidate its mechanism of action and potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-(Methylsulfonyl)indolin-6-amine involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . The reaction typically involves refluxing the reactants in acetic acid and hydrochloric acid to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Methylsulfonyl)indolin-6-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include acetic acid, hydrochloric acid, potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1-(Methylsulfonyl)indolin-6-amine can be compared with other indole derivatives, such as:
These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific methanesulfonyl group, which imparts distinct chemical reactivity and biological properties .
Propiedades
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMVKGHSXNNMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
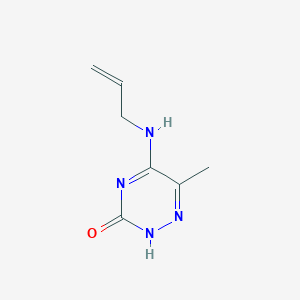
![5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254133.png)
![6-methyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B254135.png)
![Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254136.png)
![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methoxybenzohydrazide](/img/structure/B254140.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B254142.png)

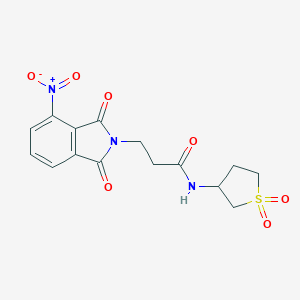
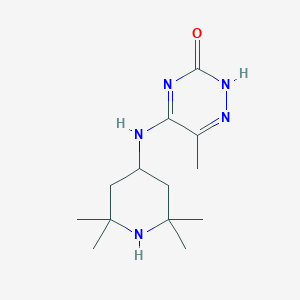
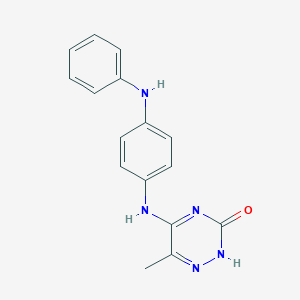
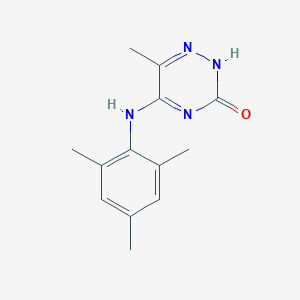
![5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254153.png)
![3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)
